3-Ethyl-4-methoxyphenylboronic acid piancol ester
Overview
Description
3-Ethyl-4-methoxyphenylboronic acid piancol ester is a boronic acid derivative with the IUPAC name 2-(3-ethyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-methoxyphenylboronic acid piancol ester typically involves the reaction of 3-ethyl-4-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:
3-Ethyl-4-methoxyphenylboronic acid+Pinacol→3-Ethyl-4-methoxyphenylboronic acid piancol ester
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The reaction conditions are carefully controlled, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4-methoxyphenylboronic acid piancol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic esters, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Hydrolysis: The ester can hydrolyze under acidic or basic conditions to yield the corresponding boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF), toluene, and ethanol.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Boronic Acids: Formed from hydrolysis of the ester.
Scientific Research Applications
3-Ethyl-4-methoxyphenylboronic acid piancol ester has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: Utilized in the preparation of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-Ethyl-4-methoxyphenylboronic acid piancol ester in Suzuki-Miyaura coupling involves the following steps :
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex releases the coupled product and regenerates the catalyst.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Ethyl-4-methoxyphenylboronic acid piancol ester is unique due to its specific substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of the ethyl and methoxy groups can affect the electronic properties of the compound, making it distinct from other boronic esters.
Properties
IUPAC Name |
2-(3-ethyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO3/c1-7-11-10-12(8-9-13(11)17-6)16-18-14(2,3)15(4,5)19-16/h8-10H,7H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLIKNNPHVFIHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701156762 | |
Record name | 1,3,2-Dioxaborolane, 2-(3-ethyl-4-methoxyphenyl)-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701156762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121511-72-4 | |
Record name | 1,3,2-Dioxaborolane, 2-(3-ethyl-4-methoxyphenyl)-4,4,5,5-tetramethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,2-Dioxaborolane, 2-(3-ethyl-4-methoxyphenyl)-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701156762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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